
普拉莫林
科学研究应用
普拉莫林具有广泛的科学研究应用:
化学: 用作研究肽合成和修饰的模型化合物。
生物学: 研究其在调节生长激素释放中的作用及其对代谢的影响。
医学: 用作诊断生长激素缺乏症的诊断剂,并研究其在矮小症和垂体侏儒症等疾病中的潜在治疗应用.
工业: 用于开发基于肽的药物和诊断剂.
作用机制
普拉莫林通过作为生长激素释放肽受体的激动剂来发挥其作用。这种相互作用刺激垂体释放生长激素。 该机制涉及受体的激活,导致生长激素释放激素的释放,进而刺激生长激素的分泌 。 此外,普拉莫林抑制生长抑素,一种抑制生长激素释放的激素 .
类似化合物:
生长激素释放肽: 生长激素释放肽受体的天然配体。
六肽: 另一种具有类似作用机制的合成生长激素释放肽。
伊帕莫林: 一种选择性生长激素释放肽,与其他肽相比,副作用更少.
普拉莫林的独特性: 普拉莫林因其在刺激生长激素释放方面的高效性和有效性而独树一帜。 它是该类第一个在临床上使用的合成肽,并已对其诊断和治疗潜力进行了广泛研究 .
生化分析
Biochemical Properties
Pralmorelin plays a crucial role in stimulating the release of growth hormone from the pituitary gland. It interacts with the ghrelin/growth hormone secretagogue receptor (GHSR) on the pituitary cells . This interaction triggers a cascade of biochemical reactions that lead to the secretion of growth hormone into the bloodstream. The primary biomolecules involved in this process include the GHSR, growth hormone, and various intracellular signaling molecules such as cyclic AMP (cAMP) and protein kinase A (PKA) .
Cellular Effects
Pralmorelin exerts significant effects on various types of cells and cellular processes. In pituitary cells, it stimulates the release of growth hormone, which in turn influences numerous physiological processes including growth, metabolism, and cell repair . Pralmorelin also affects cell signaling pathways, particularly those involving the GHSR. This receptor activation leads to increased cAMP levels, which activate PKA and subsequently influence gene expression and cellular metabolism . Additionally, Pralmorelin has been shown to induce sensations of hunger and increase food intake in humans .
Molecular Mechanism
At the molecular level, Pralmorelin binds to the GHSR, a G-protein coupled receptor, on the surface of pituitary cells . This binding activates the receptor and triggers the G-protein signaling pathway, leading to the production of cAMP. The increase in cAMP levels activates PKA, which then phosphorylates various target proteins, leading to the release of growth hormone . Pralmorelin’s ability to increase plasma growth hormone levels is significantly lower in individuals with growth hormone deficiency compared to healthy individuals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pralmorelin have been observed to change over time. Acute administration of Pralmorelin markedly increases plasma growth hormone levels within minutes . The stability and degradation of Pralmorelin over longer periods have not been extensively studied.
Dosage Effects in Animal Models
The effects of Pralmorelin vary with different dosages in animal models. At lower doses, Pralmorelin effectively stimulates growth hormone release without significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . These effects highlight the importance of careful dosage optimization in both clinical and research settings .
Metabolic Pathways
Pralmorelin is involved in metabolic pathways related to growth hormone release. It interacts with enzymes and cofactors that regulate the synthesis and secretion of growth hormone . The metabolic pathways influenced by Pralmorelin include those involving cAMP and PKA, which play critical roles in cellular signaling and metabolism . Additionally, Pralmorelin’s effects on metabolic flux and metabolite levels are areas of active investigation .
Transport and Distribution
Pralmorelin is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . Its localization and accumulation within target tissues, such as the pituitary gland, are essential for its biological activity . The transport mechanisms and distribution patterns of Pralmorelin are critical factors that influence its efficacy and therapeutic potential .
Subcellular Localization
The subcellular localization of Pralmorelin is primarily within the pituitary cells, where it interacts with the GHSR on the cell surface . This localization is crucial for its activity in stimulating growth hormone release. Post-translational modifications and targeting signals may also play roles in directing Pralmorelin to specific cellular compartments . Understanding the subcellular localization of Pralmorelin provides insights into its mechanism of action and potential therapeutic applications .
准备方法
合成路线和反应条件: 普拉莫林通过固相肽合成法合成,该方法常用于肽的生产。该过程涉及将受保护的氨基酸逐个添加到锚定在固体树脂上的不断增长的肽链中。 反应条件通常包括使用偶联试剂,如 N,N'-二异丙基碳二亚胺和羟基苯并三唑,以促进肽键的形成 .
工业生产方法: 普拉莫林的工业生产涉及大规模固相肽合成,随后使用高效液相色谱法进行纯化。 然后将纯化的肽冻干以获得最终产品 .
化学反应分析
反应类型: 普拉莫林会经历各种化学反应,包括:
氧化: 普拉莫林中的色氨酸残基可以被氧化形成氧化吲哚衍生物。
还原: 还原反应可能发生在肽结构中存在的二硫键上。
常用试剂和条件:
氧化: 过氧化氢或其他氧化剂。
还原: 二硫苏糖醇或其他还原剂。
取代: 氨基酸衍生物和偶联试剂.
主要形成的产物:
氧化: 氧化吲哚衍生物。
还原: 还原的肽形式。
取代: 具有修饰的氨基酸序列的肽类似物.
相似化合物的比较
Ghrelin: A natural ligand for the growth hormone secretagogue receptor.
Hexarelin: Another synthetic growth hormone-releasing peptide with a similar mechanism of action.
Ipamorelin: A selective growth hormone secretagogue with fewer side effects compared to other peptides.
Uniqueness of Pralmorelin: Pralmorelin is unique due to its high potency and efficacy in stimulating growth hormone release. It was the first synthetic peptide of its class to be introduced clinically and has been extensively studied for its diagnostic and therapeutic potential .
属性
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H55N9O6/c1-27(47)41(56)52-38(24-30-19-20-31-14-6-7-15-32(31)22-30)43(58)50-28(2)42(57)53-39(25-33-26-49-35-17-9-8-16-34(33)35)45(60)54-37(23-29-12-4-3-5-13-29)44(59)51-36(40(48)55)18-10-11-21-46/h3-9,12-17,19-20,22,26-28,36-39,49H,10-11,18,21,23-25,46-47H2,1-2H3,(H2,48,55)(H,50,58)(H,51,59)(H,52,56)(H,53,57)(H,54,60)/t27-,28+,36+,37-,38-,39+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNLPPBUBKMZMT-RDRUQFPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H55N9O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601032404 | |
| Record name | Pralmorelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601032404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
818.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158861-67-7 | |
| Record name | Pralmorelin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158861677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pralmorelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601032404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRALMORELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6S6E1F19M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


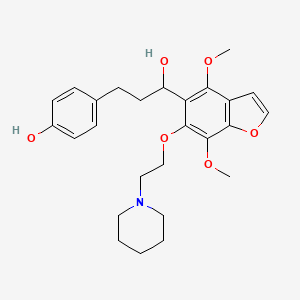
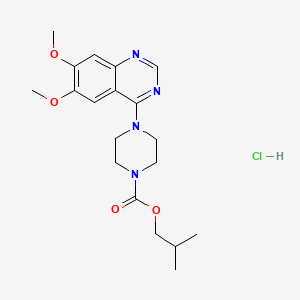
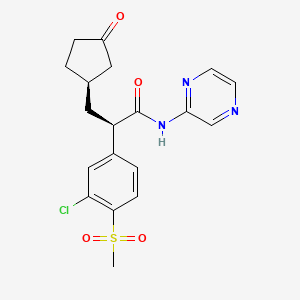
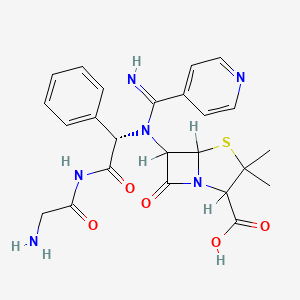
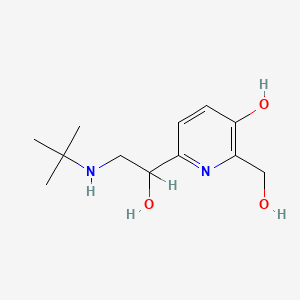
![4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B1677961.png)
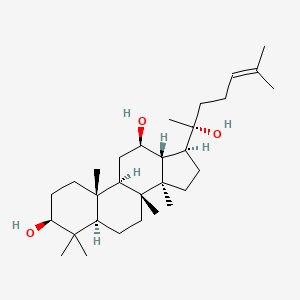
![1-Chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B1677968.png)
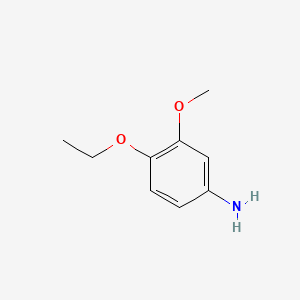
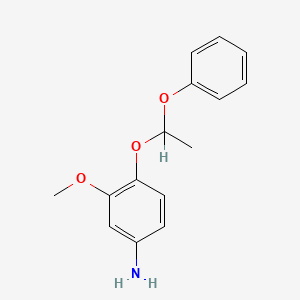
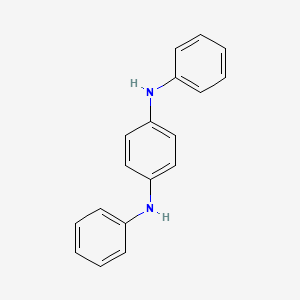
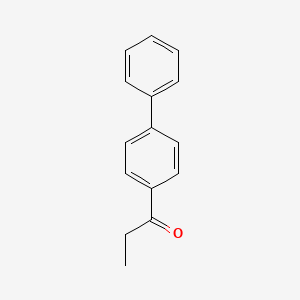
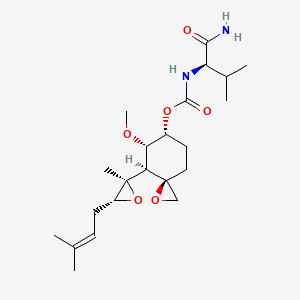
![2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B1677975.png)
